tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Description
tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring. The structure includes a methoxy group at position 2 and a tert-butoxycarbonyl (BOC) protecting group at position 7, which enhances stability during synthesis. This compound belongs to the pyridopyrimidine class, known for its role as a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets, particularly kinases and cancer-related receptors . The dihydro (5,6-dihydro) moiety reduces ring strain and modulates electronic properties, influencing both reactivity and bioactivity.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 2-methoxy-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-9-7-14-11(18-4)15-10(9)8-16/h7H,5-6,8H2,1-4H3 |
InChI Key |
PXCYXESNPJQSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is not well-documented. compounds in this family often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility : Methoxy and hydroxy groups increase aqueous solubility compared to chloro or methylthio derivatives.
- Stability : BOC-protected compounds (e.g., ) require low-temperature storage, while chloro derivatives () are more shelf-stable .
Biological Activity
tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS No. 1395493-06-7) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SARs).
- Molecular Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 265.31 g/mol
- CAS Number : 1395493-06-7
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory process.
A comparative study found that compounds similar to tert-butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine exhibited significant inhibition of COX-2 with IC₅₀ values comparable to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) . This suggests a promising therapeutic potential for managing inflammatory conditions.
Antimicrobial Activity
The compound's efficacy against various microbial strains has also been investigated. A study focusing on the antimicrobial properties of pyrimidine derivatives indicated that certain structural modifications can enhance activity against both Gram-positive and Gram-negative bacteria . While specific data on tert-butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine's antimicrobial activity is limited, its structural relatives show promise in this area.
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives often correlates with their structural features. Key aspects influencing their activity include:
- Substituents on the pyrimidine ring : The presence of electron-withdrawing or electron-donating groups can significantly affect potency.
- Stereochemistry : The spatial arrangement of substituents can influence binding affinity to biological targets.
Table 1 summarizes some notable findings regarding SAR in related compounds:
| Compound Name | COX-2 Inhibition IC₅₀ (μmol) | Antimicrobial Activity | Notes |
|---|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Yes | Standard reference |
| Compound A | 0.04 ± 0.09 | Moderate | Similar structure |
| Compound B | TBD | Yes | Enhanced activity with specific substituents |
Case Studies
- In Vivo Models : In a carrageenan-induced paw edema model in rats, compounds structurally similar to tert-butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine demonstrated significant reduction in inflammation . This model is widely used for assessing anti-inflammatory drugs.
- Cell Line Studies : Research involving RAW264.7 macrophage cells showed that certain derivatives effectively downregulated pro-inflammatory cytokines and enzymes such as iNOS and COX-2 through RT-PCR and Western blotting analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
